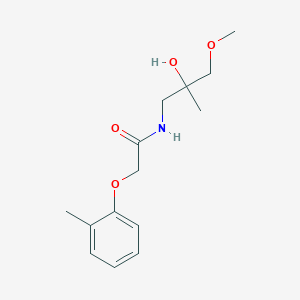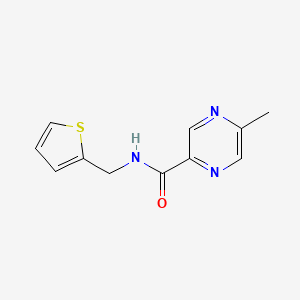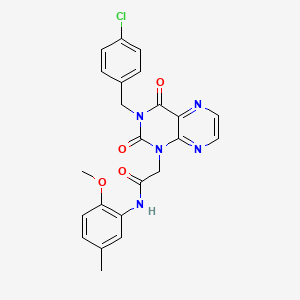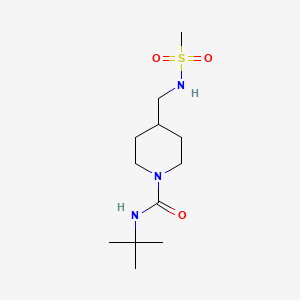
N-(tert-butyl)-4-(methylsulfonamidomethyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-4-(methylsulfonamidomethyl)piperidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's Tyrosine Kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Wirkmechanismus
N-(tert-butyl)-4-(methylsulfonamidomethyl)piperidine-1-carboxamide selectively inhibits BTK, a key enzyme in the B-cell receptor signaling pathway. BTK plays a crucial role in B-cell development, activation, and survival. Inhibition of BTK leads to the disruption of B-cell receptor signaling and subsequent apoptosis of malignant B-cells. N-(tert-butyl)-4-(methylsulfonamidomethyl)piperidine-1-carboxamide has also been shown to inhibit other kinases, such as ITK and Tec, which are involved in T-cell receptor signaling.
Biochemical and Physiological Effects
N-(tert-butyl)-4-(methylsulfonamidomethyl)piperidine-1-carboxamide has been shown to induce apoptosis in B-cell malignancies, both in vitro and in vivo. In addition, N-(tert-butyl)-4-(methylsulfonamidomethyl)piperidine-1-carboxamide has been shown to inhibit proliferation and migration of malignant B-cells. N-(tert-butyl)-4-(methylsulfonamidomethyl)piperidine-1-carboxamide has also been shown to inhibit cytokine production and immune cell activation, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(tert-butyl)-4-(methylsulfonamidomethyl)piperidine-1-carboxamide is its selectivity for BTK, which may reduce off-target effects and toxicity. N-(tert-butyl)-4-(methylsulfonamidomethyl)piperidine-1-carboxamide has also shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders. One limitation of N-(tert-butyl)-4-(methylsulfonamidomethyl)piperidine-1-carboxamide is its relatively short half-life, which may require frequent dosing or the development of a sustained-release formulation.
Zukünftige Richtungen
For N-(tert-butyl)-4-(methylsulfonamidomethyl)piperidine-1-carboxamide include the evaluation of its efficacy and safety in clinical trials for B-cell malignancies, autoimmune diseases, and inflammatory disorders. Other potential applications of N-(tert-butyl)-4-(methylsulfonamidomethyl)piperidine-1-carboxamide include the treatment of graft-versus-host disease (GVHD) and chronic graft-versus-host disease (cGVHD) following hematopoietic stem cell transplantation. In addition, the development of combination therapies with N-(tert-butyl)-4-(methylsulfonamidomethyl)piperidine-1-carboxamide and other agents, such as lenalidomide and rituximab, may further enhance its anti-tumor activity. Finally, the development of more potent and selective BTK inhibitors may improve the efficacy and safety of this class of drugs.
Synthesemethoden
The synthesis of N-(tert-butyl)-4-(methylsulfonamidomethyl)piperidine-1-carboxamide involves several steps, starting with the reaction of N-Boc-4-piperidone with methylsulfonamidomethyl chloride to form N-Boc-4-(methylsulfonamidomethyl)piperidone. The Boc group is then removed by treatment with TFA to yield 4-(methylsulfonamidomethyl)piperidone. The final step involves the reaction of 4-(methylsulfonamidomethyl)piperidone with tert-butyl isocyanate to form N-(tert-butyl)-4-(methylsulfonamidomethyl)piperidine-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-4-(methylsulfonamidomethyl)piperidine-1-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In CLL, N-(tert-butyl)-4-(methylsulfonamidomethyl)piperidine-1-carboxamide has been shown to inhibit B-cell receptor signaling and induce apoptosis in CLL cells, both in vitro and in vivo. In MCL, N-(tert-butyl)-4-(methylsulfonamidomethyl)piperidine-1-carboxamide has demonstrated potent anti-tumor activity in preclinical models, including those resistant to current therapies. In DLBCL, N-(tert-butyl)-4-(methylsulfonamidomethyl)piperidine-1-carboxamide has shown promising results in combination with other agents, such as lenalidomide and rituximab.
Eigenschaften
IUPAC Name |
N-tert-butyl-4-(methanesulfonamidomethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O3S/c1-12(2,3)14-11(16)15-7-5-10(6-8-15)9-13-19(4,17)18/h10,13H,5-9H2,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYFQBXELIJCET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

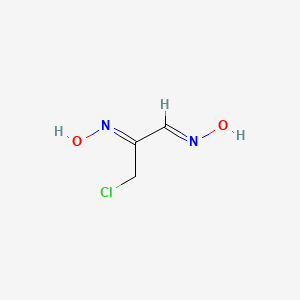

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)methanesulfonamide](/img/structure/B2891083.png)
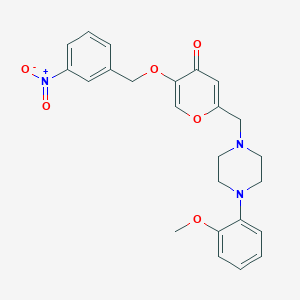
![4-((4-methoxyphenyl)sulfonyl)-N-(thiophen-2-yl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2891089.png)
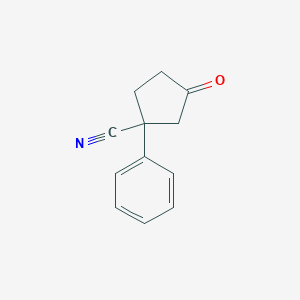
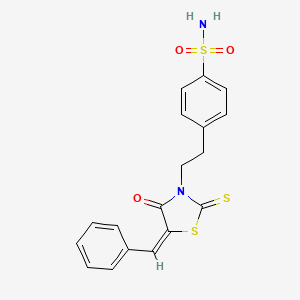
![methyl 2-(2-((E)-2-((E)-(4-nitrobenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2891094.png)



